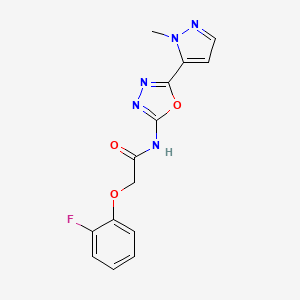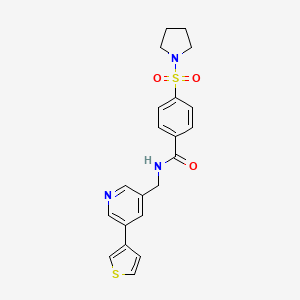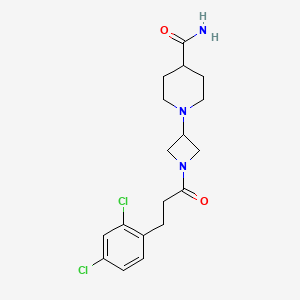
1-(1-(3-(2,4-Dichlorophenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(1-(3-(2,4-Dichlorophenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide is a synthetic molecule that appears to be designed for potential use in drug discovery. While the provided papers do not directly discuss this compound, they do provide insights into related structures and their relevance in medicinal chemistry.
Synthesis Analysis
The synthesis of related azetidine-based compounds involves key steps such as cyclization of N-protected precursors. For example, the synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres includes the cyclization of N-protected 2-(azetidin-3-yl)propane-1,3-diol or the corresponding 1,3-dibromide . This suggests that the synthesis of the compound may also involve similar cyclization steps, possibly with the incorporation of a 2,4-dichlorophenyl group as part of the propanoyl moiety.
Molecular Structure Analysis
X-ray diffraction studies and exit vector plot analysis are common techniques used to study the molecular geometry of compounds . These methods can reveal the size and conformational flexibility of the molecule, which are critical factors in determining its potential utility as a drug. The compound likely exhibits a complex molecular structure due to the presence of multiple functional groups and rings, which could be analyzed using similar techniques to understand its three-dimensional conformation and potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of azetidine-based compounds can be influenced by their substituents. For instance, the presence of a triazine heterocycle has been found to be crucial for the potency and selectivity of certain piperidine-4-carboxamide inhibitors . Similarly, the dichlorophenyl group in the compound of interest may play a significant role in its chemical reactivity and interaction with biological targets, potentially affecting its inhibitory activity or selectivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine-based compounds, such as solubility, stability, and oral bioavailability, are important for their development as drug candidates. For example, phenyl group substitution has been shown to be important for reducing clearance and establishing good oral exposure in triazinyl piperidine-4-carboxamides . The dichlorophenyl group in the compound of interest may similarly affect its pharmacokinetic properties, which would be crucial for its potential therapeutic application.
Applications De Recherche Scientifique
Antidepressant and Nootropic Agents
The synthesis and pharmacological activity of compounds involving azetidinone structures, including derivatives similar to the queried compound, have been explored for their potential as antidepressant and nootropic agents. Specifically, research has demonstrated that azetidinone derivatives exhibit significant antidepressant activity and nootropic effects in a dose-dependent manner, highlighting the potential of the azetidinone skeleton as a central nervous system (CNS) active agent for therapeutic use (Thomas et al., 2016).
Drug Discovery and Lead Optimization
Azetidine-based isosteres, including structures related to the queried compound, have been designed and synthesized as advanced building blocks for drug discovery. These compounds exhibit increased conformational flexibility compared to parent heterocycles, suggesting their utility in lead optimization programs for the development of new pharmaceuticals (Feskov et al., 2019).
Neurokinin-2 (NK2) Receptor Antagonists
Research on 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones has shown that incorporating azetidinyl groups can lead to compounds with potent antagonistic activity against the NK2 receptor. These findings indicate the potential for developing new treatments for conditions mediated by the NK2 receptor (Mackenzie et al., 2002).
Antibacterial Agents
The design and synthesis of compounds containing azetidinyl groups have demonstrated significant antibacterial activity. This suggests that the structural framework of the queried compound could be explored further for the development of novel antibacterial agents, potentially addressing the growing concern of antibiotic resistance (Fujita et al., 1998).
Cannabinoid Receptor Antagonists
The molecular interaction studies of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor highlight the potential of structurally similar compounds as antagonists for cannabinoid receptors. This opens avenues for the development of therapeutic agents targeting cannabinoid-mediated physiological processes (Shim et al., 2002).
Propriétés
IUPAC Name |
1-[1-[3-(2,4-dichlorophenyl)propanoyl]azetidin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23Cl2N3O2/c19-14-3-1-12(16(20)9-14)2-4-17(24)23-10-15(11-23)22-7-5-13(6-8-22)18(21)25/h1,3,9,13,15H,2,4-8,10-11H2,(H2,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRSVJCCPMZYJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CN(C2)C(=O)CCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


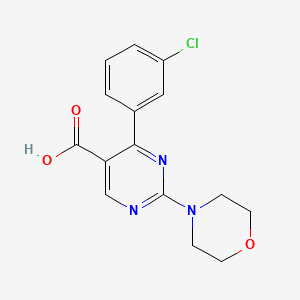

![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2541066.png)

![N-(2,4-dichlorophenyl)-2-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2541069.png)
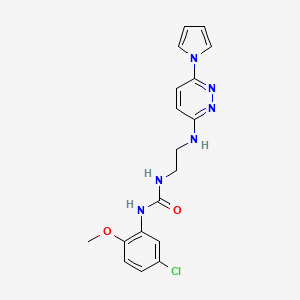

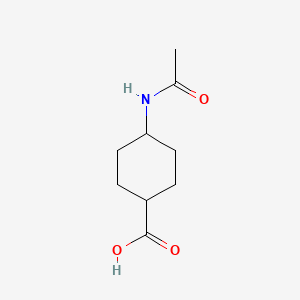
![Methyl 2-[2-(4-acetylbenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2541076.png)

![N-1,3-benzodioxol-5-yl-N'-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2541079.png)
